Tributylphosphine oxide
Overview
Description
Tributylphosphine oxide is an organophosphorus compound with the chemical formula C12H27OP. It is a phosphine oxide derivative, characterized by the presence of three butyl groups attached to a phosphorus atom, which is further bonded to an oxygen atom. This compound is known for its utility in various chemical reactions and industrial applications due to its unique chemical properties.
Mechanism of Action
Target of Action
Tributylphosphine oxide (TBPO) is an organophosphorus compound . It primarily targets carbon-fluorine bonds in organic molecules . The compound’s role is to act as a catalyst, facilitating the breaking of these bonds and enabling the substitution of hydrogen or an amine .
Mode of Action
TBPO interacts with its targets through a process known as oxidative addition . This process involves the breaking of the carbon-fluorine bonds in the target molecules . TBPO then passes the fluoride to a silane in exchange for a hydride or amide . This process is similar to what a typical metal catalyst does .
Biochemical Pathways
The biochemical pathways affected by TBPO involve the generation of phosphine-centered radical species . These species are generated from various tertiary phosphines via phosphine–oxidant charge transfer processes, photoredox catalysis, and electrochemical oxidations . The activation modes and reactions associated with these processes can give rise to many unprecedented activation modes and reactions .
Pharmacokinetics
It’s known that tbpo is a solid at room temperature and has a molecular weight of 21832 . It’s soluble in organic solvents such as methanol . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.
Result of Action
The result of TBPO’s action is the transformation of the target molecules. Specifically, it enables the breaking of carbon-fluorine bonds and the substitution of hydrogen or an amine . This transformation can be used in various applications, such as the synthesis of new compounds .
Action Environment
The action of TBPO is influenced by environmental factors. For instance, the compound reacts slowly with atmospheric oxygen, and rapidly with other oxidizing agents, to give the corresponding phosphine oxide . Because this reaction is so fast, TBPO is usually handled under an inert atmosphere . Additionally, the compound is sensitive to high temperatures and light, which can cause it to decompose .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tributylphosphine oxide is typically synthesized through the oxidation of tributylphosphine. The reaction involves the exposure of tributylphosphine to oxygen, resulting in the formation of this compound: [ 2 \text{P(CH}_2\text{CH}_2\text{CH}_2\text{CH}_3)_3 + \text{O}_2 \rightarrow 2 \text{O=P(CH}_2\text{CH}_2\text{CH}_2\text{CH}_3)_3 ]
Industrial Production Methods: In industrial settings, this compound is produced by the controlled oxidation of tributylphosphine using air or oxygen. The reaction is typically carried out under an inert atmosphere to prevent over-oxidation and ensure the purity of the product .
Types of Reactions:
Oxidation: As mentioned, tributylphosphine undergoes oxidation to form this compound.
Alkylation: Tributylphosphine can be easily alkylated to form various phosphonium salts.
Common Reagents and Conditions:
Oxidizing Agents: Oxygen or air is commonly used for the oxidation of tributylphosphine.
Alkylating Agents: Benzyl chloride and other alkyl halides are used for alkylation reactions.
Major Products:
Oxidation: this compound.
Alkylation: Phosphonium salts such as tributyl(phenylmethyl)phosphonium chloride.
Scientific Research Applications
Tributylphosphine oxide has a wide range of applications in scientific research:
Biology: this compound is employed in the synthesis of biologically active compounds and as a reagent in biochemical studies.
Medicine: It is used in the development of pharmaceuticals and as a reducing agent in the synthesis of drug intermediates.
Industry: this compound is utilized in the production of polymers, resins, and other industrial chemicals.
Comparison with Similar Compounds
Triphenylphosphine oxide: Another phosphine oxide with three phenyl groups instead of butyl groups.
Trioctylphosphine oxide: A similar compound with three octyl groups.
Tri-n-butylphosphine: The precursor to tributylphosphine oxide, which lacks the oxygen atom.
Uniqueness: this compound is unique due to its specific combination of butyl groups and the presence of the phosphine oxide functional group. This combination imparts distinct chemical properties, making it particularly useful in certain catalytic and synthetic applications .
Properties
IUPAC Name |
1-dibutylphosphorylbutane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27OP/c1-4-7-10-14(13,11-8-5-2)12-9-6-3/h4-12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNZAKDODWSQONA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCP(=O)(CCCC)CCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27OP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2061149 | |
Record name | Tributylphosphine oxide | |
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Molecular Weight |
218.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline powder; Hygroscopic; [Acros Organics MSDS] | |
Record name | Tributylphosphine oxide | |
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CAS No. |
814-29-9 | |
Record name | Tributylphosphine oxide | |
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Record name | TRIBUTYLPHOSPHINE OXIDE | |
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Record name | TRIBUTYLPHOSPHINE OXIDE | |
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Record name | Phosphine oxide, tributyl- | |
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Record name | Tributylphosphine oxide | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Tributylphosphine oxide interact with metal ions?
A1: this compound exhibits strong complexation with various metal ions. This interaction stems from the electron-donating nature of the oxygen atom in the phosphoryl group (P═O) of TBPO, which readily coordinates with electron-deficient metal centers. [, , , , , ]
Q2: What is the role of this compound in synergistic extraction systems?
A2: this compound often acts as a synergist in combination with other extractants, enhancing the extraction efficiency of metal ions. This synergistic effect arises from the formation of ternary complexes involving the metal ion, the primary extractant, and TBPO. [, , , , , ]
Q3: How does the presence of this compound affect the extraction of uranium?
A3: Studies demonstrate that TBPO effectively extracts uranium from nitric acid solutions. The extraction efficiency is influenced by factors like nitric acid concentration, the presence of other salts, and the specific ionic liquid used as a diluent. []
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C12H27OP, and its molecular weight is 218.33 g/mol.
Q5: How is infrared spectroscopy used to characterize this compound and its complexes?
A5: Infrared (IR) spectroscopy provides insights into the strength of hydrogen bonds formed by TBPO with other molecules. Specifically, shifts in the P═O stretching band upon complexation with hydrogen bond donors, like substituted phenols, are indicative of the hydrogen bond strength. []
Q6: What is the stability of this compound under different conditions?
A6: this compound exhibits high stability under various conditions, including exposure to high radiation doses. [] This stability makes it suitable for applications like nuclear fuel reprocessing.
Q7: How does this compound influence the reactions of tin enolates with α-halogeno carbonyls?
A7: this compound serves as an effective additive in controlling the regioselectivity of tin enolate reactions with α-halogeno carbonyls. Depending on its concentration and the presence of other additives, TBPO can promote the formation of either 1,4-diketones or β-keto oxiranes. []
Q8: How are computational methods employed to study this compound?
A8: Density functional theory (DFT) calculations are used to predict the adsorption structures, 31P NMR chemical shifts, and hydrogen bond characteristics of TBPO and its complexes with various molecules. [, ]
Q9: How does the structure of this compound impact its synergistic extraction ability?
A9: The butyl groups in TBPO influence its solubility in organic solvents, which in turn affects its extraction capabilities. Modifications to the alkyl chain length can lead to variations in extraction efficiency and selectivity for specific metal ions. [, ]
Q10: How does this compound contribute to the stability of nanoparticles?
A10: TBPO acts as a capping ligand in the synthesis of TiO2 nanoparticles, preventing aggregation and enhancing their stability. Its ability to form complexes with the TiO2 surface through the phosphoryl group is crucial for this stabilization. [, ]
Q11: What analytical techniques are employed to study this compound?
A11: Various techniques are utilized to analyze TBPO and its complexes. These include:
- Gas Chromatography (GC): Used to identify and quantify low-molecular-weight components in silicone oils, potentially including TBPO as a heat-decomposition product. []
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Primarily 31P NMR, provides information on complexation, adduct formation, and hydrogen bonding interactions involving TBPO. [, , , , , , ]
- Infrared (IR) Spectroscopy: Characterizes the P═O group and its involvement in hydrogen bonding with other molecules. []
- Electrospray Ionization Mass Spectrometry (ESI-MS): Identifies the composition of extracted species and complexes formed by TBPO. []
- Ultraviolet-Visible (UV-Vis) Spectroscopy: Investigates the electronic transitions and complex formation of TBPO with metal ions. []
- X-ray Powder Diffraction (XRD): Determines the crystalline structure of materials, including TiO2 nanoparticles synthesized using TBPO. []
- Transmission Electron Microscopy (TEM): Visualizes the size and morphology of nanoparticles stabilized by TBPO. []
- Fluorometry: Used to determine trace amounts of elements, like uranium, after extraction using TBPO. []
- Atomic Absorption Spectrometry (AAS): Measures the concentration of metal ions, particularly after preconcentration using TBPO-based extraction methods. [, ]
Q12: How does the choice of solvent affect the extraction properties of this compound?
A12: The solubility of TBPO and its metal complexes varies depending on the solvent used. This solubility difference influences the extraction efficiency and selectivity. For example, using TBPO in ionic liquids for metal extraction can significantly impact the phase behavior and extraction mechanism. [, ]
Q13: What research tools and resources are essential for studying this compound?
A13: A combination of experimental and computational techniques is crucial for a comprehensive understanding of TBPO. Essential resources include:
Q14: What are the emerging cross-disciplinary applications of this compound?
A14: TBPO's versatile nature makes it valuable in various fields. Research highlights its role in:
- Analytical Chemistry: As an extractant for preconcentrating metal ions and separating lanthanides. [, , , , , ]
- Materials Science: As a stabilizing agent for nanoparticle synthesis, particularly in the production of TiO2 nanoparticles for applications like solar cells and photocatalysis. [, ]
- Organic Synthesis: As an additive for controlling regioselectivity in reactions involving tin enolates and α-halogeno carbonyls. []
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